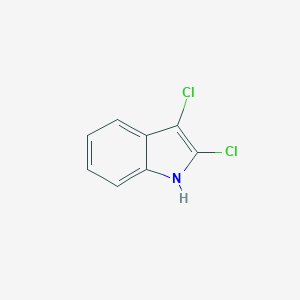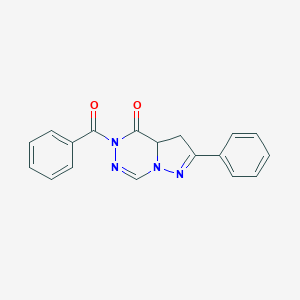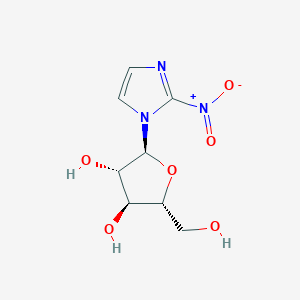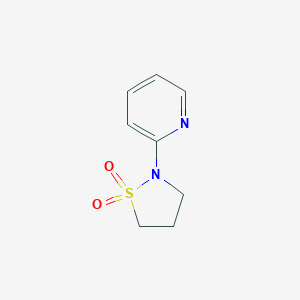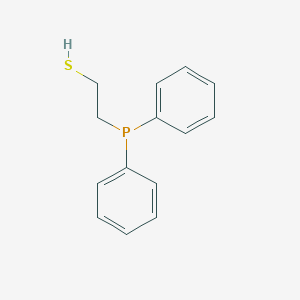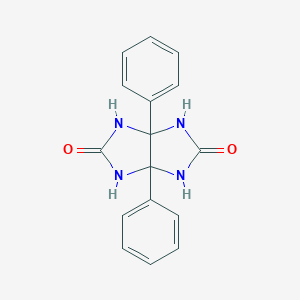
GLYCOLURIL, 3a,6a-DIPHENYL-
Vue d'ensemble
Description
Glycoluril, 3a,6a-diphenyl- is a compound with the molecular formula C16H14N4O2 . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of glycolurils, including 3a,6a-diphenylglycoluril, has been studied extensively . These derivatives can contain either identical or different substituents at the bridging carbon atoms C(3a) and C(6a). They are obtained by condensation of urea with a wide range of α-dicarbonyl compounds . Glycolurils are prepared conveniently by the condensation of 1,2-diketones with urea using an acid as a catalyst . A method using urea phosphate and 1,2-diketones has been reported to work well for aromatic diketones, yielding moderate amounts of 3a,6a-diphenylglycoluril .Molecular Structure Analysis
The molecular structure of 3a,6a-diphenylglycoluril is characterized by the presence of two phenyl groups attached to a glycoluril core . The exact structure can be found in databases such as PubChem .Chemical Reactions Analysis
Glycolurils, including 3a,6a-diphenylglycoluril, are known to participate in various chemical reactions. For example, they can be synthesized from 1,2-diketones and urea . The reaction products of N-halogenation and N-acylation of glycolurils are also known .Physical And Chemical Properties Analysis
The physical and chemical properties of 3a,6a-diphenylglycoluril include a molecular weight of 294.31 g/mol and a molecular formula of C16H14N4O2 . More detailed properties can be found in databases such as PubChem .Applications De Recherche Scientifique
Supramolecular Chemistry
Diphenylglycoluril serves as a crucial building block in supramolecular chemistry due to its molecular curvature and self-complementary hydrogen-bonded ureid moiety . It has been used to design self-assembly molecules that form encapsules and engineer the formation of hydrogen-bonded tapes in crystals. These properties make it an excellent candidate for studies in crystal engineering and the development of new materials with specific molecular recognition capabilities.
Host-Guest Systems
The compound’s ability to form stable complexes with alkali metal ions makes it a promising complexing agent . Molecular clips based on Diphenylglycoluril and benzocrown ethers have shown significant potential in creating selective sensors for alkali metal cations, which are essential for applications ranging from environmental monitoring to medical diagnostics.
Organic Synthesis
Diphenylglycoluril is utilized as an intermediate in organic synthesis. Its reactivity allows for the creation of various derivatives through reactions such as alkylation and Sonogashira cross-coupling . These derivatives can then be used to synthesize more complex organic molecules, highlighting the compound’s versatility in synthetic organic chemistry.
Pharmaceutical Research
In pharmaceutical research, Diphenylglycoluril derivatives have been explored for their potential biological activities. For instance, certain derivatives have shown promise as inhibitors of multidrug resistance in bacteria, viruses, fungi, and cancer cells . This opens up possibilities for the development of new therapeutic agents.
Polymer Stabilization
Diphenylglycoluril derivatives have been patented as photostabilizers for polymers . They can stabilize plastics, coatings, and organic materials against oxidative and thermal degradation, which is crucial for extending the lifespan of these materials in various industrial applications.
Supramolecular Assemblies
The compound’s derivatives have been used to form one-dimensional ribbons based on homochiral recognition effects, which can aggregate into two-dimensional networks . This property is particularly interesting for the creation of new materials with predefined structural and functional characteristics.
Energetic Materials Synthesis
A specific derivative of Diphenylglycoluril serves as a precursor in the synthesis of new energetic materials . These materials are vital for applications requiring high-energy output, such as propellants and explosives.
Environmental Remediation
Diphenylglycoluril-based complexones have been studied for their ability to bind radioactive cesium strongly and selectively . This is particularly relevant for the reprocessing of spent nuclear fuel and radioactive waste, providing a method for environmental remediation.
Mécanisme D'action
Target of Action
Diphenylglycoluril, also known as “GLYCOLURIL, 3a,6a-DIPHENYL-” or “7,8-Diphenylglycoluril”, is a complex molecule that interacts with various targets. It’s known that diphenylglycoluril derivatives can bind to aromatic guests through hydrogen bonding and π-π stacking interactions .
Mode of Action
The interaction of diphenylglycoluril with its targets involves the formation of molecular clips . These clips can adopt different conformations depending on the aromatic walls used in their formation . For instance, when benzene derivatives are used to form the walls, conformationally rigid clips are obtained. In contrast, when naphthalene walls are used, the clips can adopt different conformations .
Biochemical Pathways
It’s known that diphenylglycoluril and its derivatives play a role in the synthesis of cucurbiturils, which are important host materials for several applications .
Result of Action
It’s known that the interaction of diphenylglycoluril with its targets can result in the formation of molecular clips . These clips can bind to aromatic guests through hydrogen bonding and π-π stacking interactions .
Action Environment
It’s known that various factors, such as lifestyle, diet, exposure to certain chemicals, and genetic predisposition, can influence the action and efficacy of various compounds .
Propriétés
IUPAC Name |
3a,6a-diphenyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-13-17-15(11-7-3-1-4-8-11)16(19-13,20-14(22)18-15)12-9-5-2-6-10-12/h1-10H,(H2,17,19,21)(H2,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDVGTHXCLJVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C23C(NC(=O)N2)(NC(=O)N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199522 | |
| Record name | Glycoluril, 3a,6a-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GLYCOLURIL, 3a,6a-DIPHENYL- | |
CAS RN |
5157-15-3, 101241-21-8 | |
| Record name | Tetrahydro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5157-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycoluril, 3a,6a-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005157153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylglycoluril, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101241218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Diphenylglycoluril | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,8-Diphenylglycoluril | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycoluril, 3a,6a-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYLGLYCOLURIL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15I92344M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of diphenylglycoluril?
A1: The molecular formula of diphenylglycoluril is C18H16N4O2, and its molecular weight is 316.35 g/mol.
Q2: What spectroscopic techniques are used to characterize diphenylglycoluril?
A2: Diphenylglycoluril is commonly characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ]
Q3: What is unique about the crystal structure of diphenylglycoluril?
A3: Diphenylglycoluril molecules self-assemble in the solid state, forming a unique two-dimensional hydrogen bonding network. The molecule itself adopts a twisted conformation in its crystal structure. []
Q4: How does diphenylglycoluril interact with guest molecules?
A4: Diphenylglycoluril-based receptors, often referred to as "molecular clips," bind guest molecules primarily through a combination of hydrogen bonding and π-π stacking interactions. [, ]
Q5: What types of guests can diphenylglycoluril bind?
A5: Diphenylglycoluril-based receptors have shown affinity for a range of guests, including dihydroxybenzene derivatives, viologen, alkali metal ions, and ammonium ions. [, , , ]
Q6: How does the structure of the diphenylglycoluril receptor influence guest binding?
A6: The size and shape of the cavity formed by the diphenylglycoluril framework, along with the nature and position of substituents on the receptor, significantly impact guest binding affinity and selectivity. [, ]
Q7: Can diphenylglycoluril be used to create metallohosts?
A7: Yes, diphenylglycoluril derivatives can be functionalized with metal-binding ligands, such as imidazolyl, benzimidazolyl, or pyridyl groups, allowing for the creation of metallohosts. These metallohosts have potential applications in catalysis by mimicking the active sites of metalloenzymes. [, , , , ]
Q8: Have diphenylglycoluril-based metallohosts shown catalytic activity?
A8: Research on the catalytic activity of diphenylglycoluril-based metallohosts is ongoing. Some studies have reported oxidative polymerization of phenolic substrates in the presence of copper(II) complexes, but further investigation is needed to explore their potential in other catalytic reactions. []
Q9: How is computational chemistry employed in diphenylglycoluril research?
A9: Computational methods, such as molecular mechanics calculations and molecular dynamics simulations, are used to study the conformation, binding energies, and host-guest interactions of diphenylglycoluril-based receptors. [, , ]
Q10: How do structural modifications of diphenylglycoluril affect its binding properties?
A10: Modifying the diphenylglycoluril core by introducing different sidewalls, varying the linker length and position, or incorporating metal-binding groups can significantly alter the receptor's binding affinity, selectivity, and conformational flexibility. [, , ]
Q11: Are there other applications of diphenylglycoluril derivatives beyond host-guest chemistry?
A11: Yes, a tetrachloro derivative of diphenylglycoluril, known as Iodogen, has found widespread use as an oxidizing agent for radioiodination reactions, particularly in the labeling of peptides and proteins for radioimmunoassays. [, , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-5-methanol, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B120605.png)
![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B120607.png)
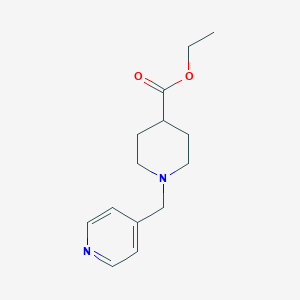
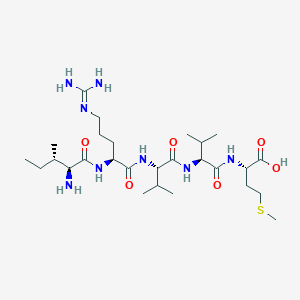
![4-({4-[(4-Bromo-2,6-dimethylphenyl)amino]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B120615.png)
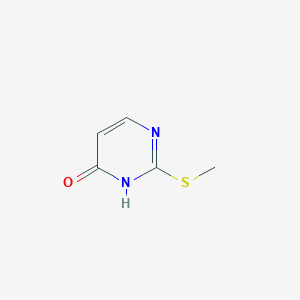
![6-bromopyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B120622.png)
